5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
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Overview
Description
5-Amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the triazole and amide groups. One common synthetic route involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions to form N-(furan-2-ylmethyl)furan-2-carboxamide. Subsequent reactions introduce the triazole and amide functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of effective coupling reagents, such as DMT/NMM/TsO or EDC, and the optimization of reaction parameters (e.g., solvent, temperature, and reaction time) are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including its potential as an anticancer agent.
Medicine: Research is ongoing to determine its efficacy in treating various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other triazole derivatives and amides containing furan rings. the presence of the 2-methylphenyl group in this compound sets it apart from others, potentially leading to different biological and chemical properties.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide
Furan-2-ylmethyl furan-2-carboxylate
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-5-2-3-6-12(11)10-21-15(17)14(19-20-21)16(22)18-9-13-7-4-8-23-13/h2-8H,9-10,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFFNEUQKMZMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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